2-chlorobenzenecarboximidothioic acid
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Overview
Description
2-Chlorobenzenecarboximidothioic acid is an organic compound characterized by the presence of a chlorinated benzene ring attached to a carboximidothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzenecarboximidothioic acid typically involves the reaction of 2-chlorobenzoic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently undergoes hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced sulfur-containing compounds.
Substitution: The chlorinated benzene ring allows for various substitution reactions, including nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Amines and thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzenecarboximidothioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chlorobenzenecarboximidothioic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Chlorobenzoic Acid: Shares the chlorinated benzene ring but lacks the carboximidothioic acid group.
Benzimidazole Derivatives: Contain similar functional groups and exhibit comparable biological activities.
Thiourea Derivatives: Share the thiourea moiety and are used in similar applications.
Uniqueness: 2-Chlorobenzenecarboximidothioic acid is unique due to the combination of its chlorinated benzene ring and carboximidothioic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-chlorobenzenecarboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQYOORLPNYQEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=N)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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